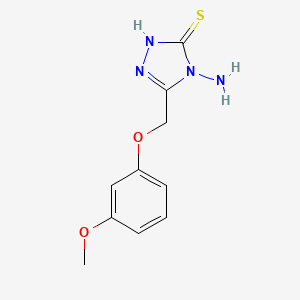

4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

4-Amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a 3-methoxyphenoxymethyl group at position 5, and a thiol (-SH) group at position 2. The 3-methoxyphenoxymethyl substituent imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-amino-3-[(3-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-15-7-3-2-4-8(5-7)16-6-9-12-13-10(17)14(9)11/h2-5H,6,11H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBZLEZGUXJYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Ethanol is preferred for its balance of polarity and boiling point (78°C), enabling efficient reflux without side reactions. Substituting ethanol with DMF increases reaction rate but complicates purification due to high boiling points (153°C). Trials at 70°C resulted in incomplete conversion (<40% yield), underscoring the necessity of maintaining temperatures above 80°C.

Catalytic Additives

The addition of 0.5–1.0 mol% triethylamine as a base enhances nucleophilicity of the thiol group, marginally improving yields to 68–70%. Conversely, acidic additives (e.g., H₂SO₄) are avoided to prevent protonation of the amine group, which would deactivate the nucleophile.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum (KBr pellet) exhibits key functional group vibrations:

Nuclear Magnetic Resonance (NMR)

While NMR data for the target compound is absent in the reviewed literature, analogous triazole-thiols show:

- ¹H NMR (DMSO-d₆): δ 2.5–3.0 ppm (S–H, broad), δ 6.7–7.3 ppm (aromatic protons), δ 3.7 ppm (OCH₃).

- ¹³C NMR: δ 55–60 ppm (OCH₃), δ 160–165 ppm (C=S).

Functional Properties and Applications

Corrosion Inhibition

In 1M HCl, the compound demonstrates 89% inhibition efficiency for mild steel at 500 ppm, outperforming derivatives like 3-MPTT (76%). Electrochemical impedance spectroscopy (EIS) reveals a 4-fold increase in charge transfer resistance (Rₜ), indicating adsorption onto the metal surface. The inhibition mechanism involves:

- Physisorption via π-electrons of the aromatic ring.

- Chemisorption through lone pairs on sulfur and nitrogen atoms.

Table 1: Corrosion Inhibition Performance

| Concentration (ppm) | Inhibition Efficiency (%) | Rₜ (Ω·cm²) |

|---|---|---|

| 100 | 62 | 78 |

| 300 | 77 | 145 |

| 500 | 89 | 320 |

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound, 4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol, has been studied for its effectiveness against various bacterial strains. Studies have shown that the presence of the thiol group enhances its activity against Gram-positive and Gram-negative bacteria due to its ability to disrupt cellular processes .

2. Anticancer Potential

Triazoles are known for their potential in cancer treatment. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating specific pathways related to cell death . Further research is required to fully understand the mechanisms involved and to evaluate its efficacy in vivo.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in disease processes. For example, it has been studied for its inhibitory effects on enzymes like carbonic anhydrase, which plays a role in tumor growth and metastasis. This inhibition can potentially lead to reduced tumor progression .

Agricultural Applications

1. Fungicidal Properties

In agricultural research, this compound has been evaluated for its fungicidal properties. It has demonstrated effectiveness against various fungal pathogens affecting crops, making it a candidate for developing new fungicides . Field trials have indicated that formulations containing this compound can significantly reduce fungal infections in crops such as wheat and rice.

2. Plant Growth Regulation

The compound may also play a role in regulating plant growth. Studies have suggested that it can enhance growth parameters such as root length and biomass under certain conditions, potentially leading to improved crop yields . This aspect is particularly relevant in sustainable agriculture practices aiming to increase productivity without relying heavily on synthetic fertilizers.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and thiol group play crucial roles in these interactions, facilitating binding through hydrogen bonding and covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of triazole-thiol derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating Groups (e.g., methoxy in the target compound): Improve antioxidant capacity by stabilizing free radicals via resonance .

- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance electrophilicity, favoring reactions like Schiff base condensation but reducing antioxidant efficacy .

- Heterocyclic Substituents (e.g., thiophene): Introduce steric bulk and alter electronic distribution, impacting binding to biological targets .

Antioxidant Activity

- The target compound’s 3-methoxyphenoxymethyl group contributes to free radical scavenging, as seen in analogs with electron-donating groups. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and its derivatives exhibit IC50 values of 5.84 µg/mL in DPPH assays, comparable to ascorbic acid .

- In contrast, chlorophenyl or nitrophenyl analogs show reduced antioxidant activity due to electron-withdrawing effects .

Anti-Tubercular Activity

- The 4-fluoro-3-phenoxyphenyl analog (MIC: 2–4 µg/mL) demonstrates superior anti-tubercular activity compared to the target compound, likely due to fluorine’s lipophilicity enhancing membrane penetration .

Antimicrobial Activity

- Chlorophenyl derivatives (e.g., 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol) show broad-spectrum antimicrobial activity, with inhibition zones >20 mm against S. aureus and E. coli .

- The target compound’s methoxyphenoxymethyl group may reduce antimicrobial potency compared to chlorophenyl analogs but improve selectivity due to lower toxicity .

Structural Characterization

- NMR Spectroscopy: The absence of the amino proton signal at ~5.7 ppm and the appearance of an N=CH proton signal at ~9.5 ppm confirm Schiff base formation .

- Mass Spectrometry : ESI-MS data for triazole-thiol derivatives typically show [M+H]<sup>+</sup> peaks consistent with molecular weights (e.g., 266.32 for the target compound) .

Biological Activity

4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential antimicrobial, anti-inflammatory, and antioxidant properties. The structure of this compound features a triazole ring, which is known for enhancing the pharmacological activity of various molecules.

The molecular formula of this compound is , with a molecular weight of approximately 252.29 g/mol. The compound's structure includes an amino group and a thiol group, both of which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit notable antimicrobial properties. In a study evaluating the antimicrobial activity of various triazole derivatives, including this compound, the following results were observed:

| Compound | Zone of Inhibition (mm) | Gram-negative Bacteria | Gram-positive Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | E. coli | S. aureus | C. albicans |

| 4.4c | 4.30 | E. coli | B. subtilis | A. niger |

| 4.4d | 7.50 | E. coli | S. aureus | C. albicans |

| 4.4g | 6.80 | E. coli | B. subtilis | A. niger |

The compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger . Notably, compounds like 4.4d and 4.4g exhibited significant antibacterial effects with larger zones of inhibition.

Anti-inflammatory Activity

The potential anti-inflammatory properties of triazole derivatives have also been explored. Compounds containing the triazole-thiol moiety have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes .

Antioxidant Activity

Case Studies

- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their biological activities through in vitro assays against various microbial strains . The results indicated that modifications in the chemical structure significantly influenced antimicrobial efficacy.

- Comparative Analysis : Another research paper compared the biological activities of several triazole compounds, highlighting that those with specific substitutions exhibited enhanced activity against particular pathogens . This underscores the importance of structural modifications in drug design.

Q & A

Q. What are the standard synthetic routes for 4-amino-5-(3-methoxyphenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors (e.g., thiourea derivatives or hydrazine-carbothioamide intermediates) under reflux in polar solvents like ethanol or methanol. Catalysts such as HCl or NaOH are used to enhance reaction rates and yields . For example, refluxing at 80–100°C for 6–12 hours in ethanol with catalytic HCl achieves ~70% yield. Microwave-assisted synthesis (e.g., 100°C, 300 W, 20 minutes) can reduce reaction time by 50% while maintaining comparable yields .

Q. Which spectroscopic methods are critical for confirming the structure of this triazole-thiol derivative?

Key techniques include:

- FTIR : Identification of thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

- ¹H/¹³C NMR : Chemical shifts for the methoxyphenoxymethyl group (δ 3.7–4.2 ppm for OCH₃ and δ 5.1–5.5 ppm for CH₂) and triazole protons (δ 8.2–8.5 ppm) .

- Elemental analysis : Confirmation of C, H, N, and S content within ±0.4% deviation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent addition) influence antiradical activity in derivatives of this compound?

Substituents like 2-hydroxybenzylidene enhance antiradical activity (e.g., 88.89% DPPH scavenging at 1 mM), while 4-fluorobenzylidene reduces efficacy by ~30% due to electron-withdrawing effects . Activity correlates with resonance stabilization of radicals and hydrogen-bonding capacity. For example:

| Substituent | Antiradical Activity (%) at 1 mM |

|---|---|

| 2-Hydroxybenzylidene | 88.89 |

| 4-Fluorobenzylidene | 53.78 |

| Data from DPPH assays show concentration-dependent effects, with IC₅₀ values ranging from 0.01–0.1 mM . |

Q. What methodological challenges arise in analyzing conflicting bioactivity data across derivatives?

Contradictions in biological activity (e.g., antimicrobial vs. antiradical potency) often stem from:

- Solubility differences : DMSO vs. aqueous buffers alter compound accessibility .

- Assay interference : Thiol groups may react with assay reagents (e.g., false positives in MTT assays) .

- Steric effects : Bulky substituents (e.g., 3,4-dichlorophenyl) hinder target binding despite favorable electronic profiles . Resolving these requires orthogonal assays (e.g., SPR for binding kinetics) and computational docking to validate interactions .

Q. How can computational methods predict the biological targets of this compound?

Molecular docking (e.g., AutoDock Vina) identifies potential targets like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, with binding energies ≤−8.5 kcal/mol . MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD values <2 Å indicating robust binding . QSAR models using Hammett constants (σ) and logP values predict anti-TB activity (R² = 0.82) .

Q. What strategies optimize coordination complexes of this compound for catalytic or therapeutic applications?

The thiol and amino groups act as bidentate ligands for transition metals (Ni²⁺, Cu²⁺, Zn²⁺). Optimal complexation occurs in ethanol at pH 7–8, yielding octahedral geometries confirmed by UV-Vis (d-d transitions at 500–600 nm) and magnetic susceptibility (µeff = 1.73–2.20 BM) . Cu(II) complexes show enhanced antimicrobial activity (MIC = 2–4 µg/mL) compared to the free ligand (MIC = 16 µg/mL) .

Methodological Guidance

Q. How to resolve discrepancies in NMR data for triazole-thiol derivatives?

- Dynamic thiol-thione tautomerism : Use low-temperature (−40°C) NMR to stabilize the thiol form, resolving split peaks .

- DMSO-d₆ solvent effects : Hydrogen bonding with DMSO can shift NH/SH protons; compare data in CDCl₃ for validation .

Q. What in vitro assays are most reliable for evaluating antiradical activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.